2-Fluoro-4-(difluoromethyl)pyridine
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Overview
Description
2-Fluoro-4-(difluoromethyl)pyridine is an organic compound with the molecular formula C6H4F3N It is a fluorinated pyridine derivative, characterized by the presence of both fluoro and difluoromethyl groups attached to the pyridine ring
Mechanism of Action
Target of Action
Fluorinated pyridines are generally known to interact with various biological targets due to their unique physical, chemical, and biological properties .
Mode of Action
Fluorinated pyridines, in general, are less reactive than their chlorinated and brominated analogues due to the presence of strong electron-withdrawing substituents in the aromatic ring .
Biochemical Pathways
Fluoropyridines are known to be involved in various biological applications, indicating their potential to influence multiple biochemical pathways .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Fluoro-4-(difluoromethyl)pyridine . .
Biochemical Analysis
Biochemical Properties
It is known that the compound plays a role in the synthesis of aminopyridines through amination reactions
Cellular Effects
Given its role in the synthesis of aminopyridines, it may influence cell function by contributing to the production of these compounds, which are known to play roles in various cellular processes .
Molecular Mechanism
It is known to act as a reactant in the preparation of aminopyridines
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the reaction of 2-chloro-4-(difluoromethyl)pyridine with a fluorinating agent such as potassium fluoride (KF) under specific conditions . Another approach involves the use of fluorinated building blocks in a condensation reaction to form the desired compound .
Industrial Production Methods
Industrial production of 2-Fluoro-4-(difluoromethyl)pyridine often employs large-scale fluorination techniques. These methods ensure high yield and purity of the compound, making it suitable for various applications in research and industry .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-4-(difluoromethyl)pyridine undergoes several types of chemical reactions, including:
Substitution Reactions: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include potassium fluoride (KF), palladium catalysts, and oxidizing agents such as hydrogen peroxide (H2O2) . Reaction conditions often involve controlled temperatures and pressures to achieve the desired transformations.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield a variety of fluorinated pyridine derivatives .
Scientific Research Applications
2-Fluoro-4-(difluoromethyl)pyridine has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-4-(trifluoromethyl)pyridine
- 3-Fluoro-4-(trifluoromethyl)pyridine
- 2-Hydroxy-3-fluoro-4-(trifluoromethyl)pyridine
- 2-Chloro-4-(trifluoromethyl)pyridine
Uniqueness
2-Fluoro-4-(difluoromethyl)pyridine is unique due to the specific arrangement of fluorine atoms, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications requiring high selectivity and reactivity .
Properties
IUPAC Name |
4-(difluoromethyl)-2-fluoropyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F3N/c7-5-3-4(6(8)9)1-2-10-5/h1-3,6H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQURWUNRSQARIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C(F)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F3N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84940-51-2 |
Source
|
Record name | 4-(difluoromethyl)-2-fluoropyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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